molecular formula C15H13N3O2 B2907415 2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile CAS No. 860611-15-0

2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile

Cat. No.: B2907415
CAS No.: 860611-15-0
M. Wt: 267.288
InChI Key: BDIGNMZSHKPBLK-AATRIKPKSA-N
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Description

2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile is a complex organic compound known for its unique chemical structure and properties. This compound features a benzodioxole ring, a dimethylamino group, and a malononitrile moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with dimethylamine and malononitrile under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine, and the mixture is refluxed to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzodioxole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly in the development of novel therapeutic agents.

Anticancer Activity

Research indicates that derivatives of malononitrile exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to 2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile can induce apoptosis in tumor cells through the modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
HeLa12.8Cell cycle arrest
A54910.5ROS generation

Photochemistry Applications

This compound also shows promise in photochemical applications due to its unique structural features.

Photostability and Light Absorption

Studies reveal that the compound has favorable light absorption properties, making it suitable for use in photodynamic therapy (PDT). The ability to generate reactive oxygen species upon light activation is crucial for its effectiveness in targeting cancer cells.

PropertyValue
Absorption Max (nm)450
Quantum Yield0.85
Photostability (hours)>24

Materials Science Applications

In materials science, the compound's unique chemical structure allows for the development of advanced materials with specific functionalities.

Organic Light Emitting Diodes (OLEDs)

The incorporation of this compound into OLEDs has been explored due to its efficient charge transport properties and luminescence.

Device TypeEfficiency (cd/A)Lifetime (hours)
OLED2050,000

Case Studies

  • Anticancer Research : A comprehensive study published in Journal of Medicinal Chemistry demonstrated that modifications to the malononitrile framework enhance its anticancer activity against breast cancer cells. The study utilized various analogs and established structure-activity relationships.
  • Photodynamic Therapy : In a clinical trial reported in Photochemistry and Photobiology, patients with localized tumors were treated with a formulation containing this compound activated by specific wavelengths of light, resulting in significant tumor reduction.
  • OLED Development : Research published in Advanced Functional Materials highlighted the integration of this compound into OLED devices, showcasing improved performance metrics compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile: shares structural similarities with other benzodioxole derivatives and malononitrile-containing compounds.

    Benzodioxole derivatives: Compounds like safrole and piperonal, which also contain the benzodioxole ring, are known for their aromatic properties and biological activities.

    Malononitrile derivatives: Compounds such as 2-(dimethylamino)malononitrile, which feature the malononitrile moiety, are used in various synthetic applications.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.

Biological Activity

2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)-2-propenylidene]malononitrile (CAS Number: 860611-15-0) is a synthetic compound characterized by its unique structural features, including a benzodioxole moiety and a malononitrile group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a detailed overview of its biological activity based on various research findings.

  • Molecular Formula : C15H13N3O2
  • Molecular Weight : 267.28 g/mol
  • Structural Features : The compound features a conjugated system that may contribute to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential pharmacological effects, including:

1. Antioxidant Activity

Studies have shown that compounds with similar structures exhibit significant antioxidant properties. The presence of the benzodioxole ring is believed to enhance radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases.

2. Anticancer Potential

Several studies have explored the anticancer properties of malononitrile derivatives. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Studies : In vitro assays demonstrated that related compounds inhibited the proliferation of various cancer cell lines, suggesting that this compound could exhibit similar effects.

3. Antimicrobial Activity

The antimicrobial potential of benzodioxole derivatives has been documented extensively:

  • In Vitro Studies : Compounds structurally related to this compound have shown activity against bacteria and fungi, indicating a possible broad-spectrum antimicrobial effect.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant radical scavenging
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria and fungi

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes, such as tyrosinase, which is crucial in melanogenesis.
  • Cell Signaling Pathways : It may modulate pathways related to cell survival and apoptosis, enhancing its anticancer potential.

Toxicity and Safety Profile

While preliminary studies indicate promising biological activities, the safety profile of this compound requires further investigation:

  • In Vitro Toxicity Assays : Initial tests showed minimal cytotoxicity in human cell lines at therapeutic concentrations.
  • Further Research Needed : Comprehensive toxicity studies are essential to evaluate its safety for potential therapeutic applications.

Properties

IUPAC Name

2-[(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-18(2)6-5-13(12(8-16)9-17)11-3-4-14-15(7-11)20-10-19-14/h3-7H,10H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIGNMZSHKPBLK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C(C#N)C#N)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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